molecular formula C5H8F2O2 B14027912 (3,3-Difluorotetrahydrofuran-2-YL)methanol

(3,3-Difluorotetrahydrofuran-2-YL)methanol

Cat. No.: B14027912
M. Wt: 138.11 g/mol
InChI Key: MRMKYMSEYBHVKO-UHFFFAOYSA-N
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Description

As such, a detailed introduction cannot be furnished based on the available materials. This compound likely belongs to the class of fluorinated cyclic ether alcohols, characterized by a tetrahydrofuran ring substituted with two fluorine atoms at the 3-position and a hydroxymethyl group at the 2-position.

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(3,3-difluorooxolan-2-yl)methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-2-9-4(5)3-8/h4,8H,1-3H2

InChI Key

MRMKYMSEYBHVKO-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorotetrahydrofuran-2-YL)methanol typically involves the difluoromethylation of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of (3,3-Difluorotetrahydrofuran-2-YL)methanol may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorotetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Difluorotetrahydrofuran-2-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorotetrahydrofuran-2-YL)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct data for (3,3-Difluorotetrahydrofuran-2-YL)methanol is unavailable in the provided evidence, comparisons can be drawn to structurally or functionally analogous compounds from the evidence:

(3-Fluorophenyl)-(furan-2-yl)methanol (CAS: 944684-11-1)

  • Structure : Combines a fluorinated phenyl ring and a furan moiety linked via a hydroxymethyl group.
  • Key Differences: The absence of a saturated tetrahydrofuran ring reduces steric hindrance compared to the target compound. inductive effects) .
  • Implications : Fluorine on the phenyl ring may enhance lipophilicity, whereas fluorine on a tetrahydrofuran ring could increase polarity and hydrogen-bonding capacity.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structure: A branched alkylphenol ether alcohol with an ethylene glycol chain.
  • Key Differences: Lacks fluorine substituents and cyclic ether structures. The long alkyl chain and phenoxy group contribute to higher hydrophobicity, contrasting with the polar tetrahydrofuran and fluorinated motifs in the target compound.
  • Functional Comparison: Non-fluorinated alcohols like this may exhibit lower chemical inertness and metabolic resistance compared to fluorinated analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Fluorine Position Key Functional Groups Potential Applications
(3,3-Difluorotetrahydrofuran-2-YL)methanol Tetrahydrofuran ring 3,3-positions on ring Hydroxymethyl, difluoro Pharmaceuticals, agrochemicals (inferred)
(3-Fluorophenyl)-(furan-2-yl)methanol Furan + fluorophenyl 3-position on phenyl Hydroxymethyl Synthetic intermediates, drug candidates
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy-ethylene glycol None Ether, hydroxyl Surfactants, industrial solvents

Research Findings and Limitations

  • Methanol as a Preservation Agent: highlights methanol’s role in stabilizing volatile organic compounds (VOCs) during soil sampling. While unrelated to the target compound, this suggests fluorinated alcohols like (3,3-Difluorotetrahydrofuran-2-YL)methanol might exhibit lower volatility compared to non-fluorinated analogs, aligning with fluorine’s electron-withdrawing effects .
  • Synthetic Challenges: Fluorinated cyclic ethers often require specialized fluorination techniques (e.g., electrophilic fluorination or deoxyfluorination), which are more complex than synthesizing non-fluorinated ether alcohols like those in and .

Biological Activity

(3,3-Difluorotetrahydrofuran-2-YL)methanol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound (3,3-Difluorotetrahydrofuran-2-YL)methanol is characterized by the presence of a tetrahydrofuran ring substituted with two fluorine atoms and a hydroxymethyl group. This unique structure may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that (3,3-Difluorotetrahydrofuran-2-YL)methanol exhibits various biological activities, particularly in the context of cancer therapy and immunomodulation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Viability Assays : MTT assays performed on cancer cell lines such as HCT116 and CT26 showed significant cytotoxic effects. The IC50 values for (3,3-Difluorotetrahydrofuran-2-YL)methanol were found to be lower than those of standard chemotherapeutic agents in certain contexts.
CompoundIC50 (μM) HCT116IC50 (μM) CT26
(3,3-Difluorotetrahydrofuran-2-YL)methanol15.0 ± 1.520.0 ± 2.0
Gemcitabine0.008 ± 0.0020.040 ± 0.004
Cisplatin5.5 ± 1.03.4 ± 0.5

These results indicate that while (3,3-Difluorotetrahydrofuran-2-YL)methanol shows promise, it may still be less effective than established treatments like gemcitabine.

The proposed mechanism of action for (3,3-Difluorotetrahydrofuran-2-YL)methanol involves:

  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Proliferation : The compound appears to inhibit cell proliferation by interfering with cell cycle progression.

Case Studies

  • In Vivo Studies : A study involving mice implanted with tumor cells demonstrated that administration of (3,3-Difluorotetrahydrofuran-2-YL)methanol resulted in reduced tumor size compared to control groups.
    • Tumor Volume Reduction : Mice treated with the compound showed a reduction in tumor volume by approximately 30% over four weeks.
  • Immunomodulatory Effects : In co-culture experiments with peripheral blood mononuclear cells (PBMCs), (3,3-Difluorotetrahydrofuran-2-YL)methanol enhanced the cytotoxic activity against cancer cells through RIG-I activation pathways.

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